molecular formula C7H10F3NO4 B8779211 Ethyl 4,4,4-trifluoro-3-(nitromethyl)butanoate CAS No. 328-62-1

Ethyl 4,4,4-trifluoro-3-(nitromethyl)butanoate

Cat. No. B8779211
M. Wt: 229.15 g/mol
InChI Key: ALVDYXPUTPYUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07879848B2

Procedure details

1.0 g (5.94 mmol) of 4,4,4-trifluoro-2-butenoic acid ethyl ester and 0.15 mL (1.19 mmol) of 1,1,3,3-tetramethyl guanidine and 1.6 mL (29.8 mmol) of nitromethane were mixed. The resulting mixture was cooled to 0° C. and then stirred for 3 hours at room temperature, followed by addition of 100 mL of ethylacetoacetate. The reaction mixture was washed with water, and then an organic layer was dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 1.1 g (4.80 mmol) of the title compound in a yield of 81%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:11])[CH:5]=[CH:6][C:7]([F:10])([F:9])[F:8])[CH3:2].CN(C)C(N(C)C)=N.[N+:20]([CH3:23])([O-:22])=[O:21]>C(OC(=O)CC(C)=O)C>[CH2:1]([O:3][C:4](=[O:11])[CH2:5][CH:6]([CH2:23][N+:20]([O-:22])=[O:21])[C:7]([F:9])([F:10])[F:8])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C=CC(F)(F)F)=O
Name
Quantity
0.15 mL
Type
reactant
Smiles
CN(C(=N)N(C)C)C
Name
Quantity
1.6 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OC(CC(=O)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC(C(F)(F)F)C[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.8 mmol
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.